COR628 In Vitro PAM Activity vs. GS39783 and BHF177: Potency and Efficacy Comparison
COR628 and COR627 exhibited significant PAM activity in vitro by potentiating GTPγS stimulation induced by GABA at 2.5 and 25 μM [1]. While COR628's in vitro potency was lower than the reference PAM GS39783, the series of 2-(acylamino)thiophene derivatives derived from the COR628 scaffold, including compounds 6, 10, and 11, demonstrated higher in vivo efficacy [1]. The cytotoxic effects of COR628 were comparable to or higher than those of GS39783 or BHF177 [1]. This establishes COR628 as a hit scaffold with a distinct efficacy profile.
| Evidence Dimension | In vitro PAM activity (potentiation of GABA-induced GTPγS stimulation) and cytotoxicity |
|---|---|
| Target Compound Data | COR628 potentiates GTPγS stimulation at 2.5 and 25 μM GABA; no intrinsic agonist activity. Cytotoxic effects comparable to or higher than GS39783 or BHF177. |
| Comparator Or Baseline | GS39783 (reference PAM) exhibited higher in vitro potency. BHF177 is another established GABA-B PAM. |
| Quantified Difference | Exact EC50 values not reported; however, COR628 has lower in vitro potency than GS39783 but yields derivatives with higher in vivo efficacy. Cytotoxicity of COR628 is comparable to or higher than GS39783 and BHF177. |
| Conditions | In vitro GTPγS binding assay using rat cortical membranes; cytotoxicity assessed in NIH 3T3 cells. |
Why This Matters
The COR628 scaffold enables the design of derivatives with improved in vivo efficacy, making it a strategic starting point for lead optimization over more potent but less translationally relevant in vitro hits.
- [1] Mugnaini C, Pedani V, Casu A, Lobina C, Casti A, Maccioni P, et al. Synthesis and pharmacological characterization of 2-(acylamino)thiophene derivatives as metabolically stable, orally effective, positive allosteric modulators of the GABAB receptor. J Med Chem. 2013;56(9):3620-35. View Source
